Pentalene, 1,2,3,3a-tetrahydro-
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Overview
Description
1,2,3,3a-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3a-Tetrahydropentalene can be synthesized through several methods. One common approach involves the reaction of Piers’ borane (HB(C6F5)2) with an excess of arylacetylenes at room temperature. This reaction leads to the formation of boryl-substituted tetra-aryl-tetrahydropentalenes through a series of 1,2-carboboration reactions, followed by electrocyclization and skeletal rearrangements .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3a-Tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,2,3,3a-Tetrahydropentalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,3,3a-tetrahydropentalene exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in multiple chemical reactions, influencing its reactivity and interactions with other molecules. Specific molecular targets and pathways depend on the functional groups present and the context of its application .
Comparison with Similar Compounds
Tetrahydropentalene-2,5-dione: A related compound with a similar bicyclic structure, used as a building block in medicinal chemistry.
Boryl-substituted tetrahydropentalenes: These compounds are synthesized through reactions involving Piers’ borane and arylacetylenes.
Uniqueness: 1,2,3,3a-Tetrahydropentalene is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
61771-82-2 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2,3,3a-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3-4,7H,2,5-6H2 |
InChI Key |
ABIPLJQFLRXYES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=C2C1 |
Origin of Product |
United States |
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